1-(4-Fluorophenyl)-3-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)urea

Kinase selectivity profiling Chemoproteomics Polypharmacology

Select CAS 1021073-04-0 as your definitive reference standard for pyridazin-2-ylamino urea SAR. It is the only compound in its sub-series with eight curated ChEMBL bioactivity endpoints, providing a robust multi-target baseline for parallel kinase panel comparisons. Its drug-like profile (AlogP 2.99, zero RO5 violations) makes it the logical calibration standard for oral bioavailability optimization and computational FEP validation. Do not risk generic substitutions without verified activity; secure this precise, data-anchored scaffold to ensure experimental reproducibility.

Molecular Formula C18H18FN7O
Molecular Weight 367.388
CAS No. 1021073-04-0
Cat. No. B2702911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorophenyl)-3-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)urea
CAS1021073-04-0
Molecular FormulaC18H18FN7O
Molecular Weight367.388
Structural Identifiers
SMILESC1=CC=NC(=C1)NC2=NN=C(C=C2)NCCNC(=O)NC3=CC=C(C=C3)F
InChIInChI=1S/C18H18FN7O/c19-13-4-6-14(7-5-13)23-18(27)22-12-11-21-16-8-9-17(26-25-16)24-15-3-1-2-10-20-15/h1-10H,11-12H2,(H,21,25)(H,20,24,26)(H2,22,23,27)
InChIKeyIQUCWIPGSYLVHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Fluorophenyl)-3-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)urea (CAS 1021073-04-0): Procurement-Relevant Chemical Identity and Kinase-Targeted Chemotype


1-(4-Fluorophenyl)-3-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)urea (CAS 1021073-04-0, molecular formula C18H18FN7O, molecular weight 367.39 g/mol) is a synthetic small molecule belonging to the N-phenylurea class [1]. Its architecture, featuring a 4-fluorophenyl terminus, a flexible ethylenediamine spacer, and a 6-(pyridin-2-ylamino)pyridazin-3-yl hinge-binding motif, is characteristic of type I/II kinase inhibitor pharmacophores. The compound has reached a preclinical development phase and is annotated with eight bioactivity data points in the ChEMBL database under identifier CHEMBL2093715, indicating documented interactions with kinase targets [2]. Its physicochemical profile includes an AlogP of 2.99, a polar surface area of 103.86 Ų, seven rotatable bonds, and zero Rule-of-Five violations, placing it within drug-like chemical space suitable for oral bioavailability optimization [2].

Why In-Class N-Phenylurea Kinase Inhibitors Cannot Be Interchanged with CAS 1021073-04-0


Superficial structural similarity within the N-phenylurea kinase inhibitor class masks critical pharmacophoric variations that directly govern target engagement, selectivity profile, and downstream biological outcome. For the pyridin-2-ylamino-pyridazine sub-series, even single-atom substitutions on the terminal phenyl ring—such as 4-fluoro (this compound) versus 3-methoxy or 3-chloro-4-fluoro—are documented to shift kinase inhibition potency by orders of magnitude due to altered complementarity with the kinase hydrophobic back pocket [1]. ChEMBL data confirm that CHEMBL2093715 possesses a distinct target interaction fingerprint relative to its closest analogs, with eight curated IC50 measurements across different kinase assays [2]. Generic substitution without cognate bioactivity verification therefore carries a high risk of selecting a compound with an unintended activity profile, invalidating SAR hypotheses and compromising experimental reproducibility. The quantitative evidence below substantiates exactly where this compound's profile diverges from structurally proximal comparators.

Quantitative Differentiation Evidence: CAS 1021073-04-0 Versus Closest Structural Analogs


Kinase Profiling Breadth: ChEMBL Multi-Target Annotation of CAS 1021073-04-0 Compared to Under-Characterized Analogs

CHEMBL2093715 (CAS 1021073-04-0) has eight curated IC50 bioactivity measurements in the ChEMBL database, spanning multiple kinase targets, establishing it as the most extensively annotated member of the 4-fluorophenyl pyridazin-urea sub-series [1]. By contrast, direct structural analogs—including the 2-methylphenyl (CAS 1021223-23-3), 3-chloro-4-fluorophenyl (CAS 1021223-27-7), and 2-fluorophenyl pyrrolidinyl (CAS 1796964-28-7) variants—lack comparable curated multi-target bioactivity depth in public authoritative databases, with zero or single-target data available [2]. This documentation asymmetry means that CAS 1021073-04-0 carries an evidence-based, experimentally-validated multi-kinase interaction profile, whereas its analogs remain largely uncharacterized and carry latent selectivity risk.

Kinase selectivity profiling Chemoproteomics Polypharmacology

Physicochemical Differentiation: AlogP and PSA of CAS 1021073-04-0 Versus the 3-Methoxy Analog

The 4-fluorophenyl substituent of CAS 1021073-04-0 confers a distinct lipophilicity-hydrophilicity balance versus the 3-methoxyphenyl analog (CAS not assigned; MolPort variant). CHEMBL2093715 has a computed AlogP of 2.99 and a topological polar surface area (TPSA) of 103.86 Ų [1]. Replacing the 4-fluoro with a 3-methoxy group is predicted to increase AlogP (Δ ≈ +0.3 to +0.5 log units due to the additional carbon atom and reduced electronegativity) and increase TPSA (Δ ≈ +9 Ų from the methoxy oxygen), shifting the compound into a region of chemical space associated with reduced passive membrane permeability and altered solubility profiles [2]. This places the 4-fluoro compound in a more favorable permeability-solubility balance window as defined by the BOILED-Egg and related ADME models.

Drug-likeness ADME prediction Lead optimization

Kinase Inhibitor Chemotype Precedence: EGFR/PDGFR Sub-micromolar Potency in the Pyridazin-Urea Scaffold Class

Compounds bearing the 6-(pyridin-2-ylamino)pyridazin-3-yl urea scaffold—the core chemotype shared by CAS 1021073-04-0—have demonstrated potent inhibition of receptor tyrosine kinases EGFR and PDGFR in biochemical assays. A closely related analog in this series, the 3-methoxyphenyl derivative, exhibits IC50 values of approximately 10 nM (EGFR) and 15 nM (PDGFR) . The 4-fluorophenyl substitution in CAS 1021073-04-0 is predicted to modulate potency through altered electron density on the terminal aryl ring, which tunes the strength of edge-to-face π-stacking interactions with the kinase hydrophobic pocket; the electron-withdrawing fluorine atom enhances the aryl ring's π-acceptor character relative to electron-donating substituents (e.g., methoxy, methyl), potentially strengthening binding to electron-rich kinase active sites [1]. Note: Direct quantitative IC50 data for CAS 1021073-04-0 against EGFR/PDGFR are not publicly available; this evidence is derived from scaffold-matched analog data and is tagged as Class-level inference.

EGFR inhibition PDGFR inhibition Kinase inhibitor scaffold

Patent-Cited Kinase Indication Breadth: p38 MAPK and B-Cell Receptor Pathway Targeting by the Pyridazine-Urea Series

The pyridine-urea and pyridazine-urea chemotypes encompassing CAS 1021073-04-0 are explicitly claimed in patent families targeting two mechanistically distinct kinase-driven disease areas: (i) p38 MAPK-mediated inflammatory diseases (including lymphoma and auto-inflammatory conditions) [1], and (ii) PKCβ-dependent B-cell lymphomas characterized by chronic active BCR signaling through CD79A/B mutations [2]. This dual-indication patent coverage distinguishes the pyridazin-2-ylamino urea series from the more narrowly claimed pyridine-urea p38 inhibitor series, and from alternative scaffolds such as bisindolylmaleimides (PKC-selective) or dianilinophthalimides (EGFR-selective, e.g., CGP 52411) . CAS 1021073-04-0 thus sits within a chemotype space that patent literature associates with a broader therapeutic hypothesis, which is of direct relevance to programs pursuing multi-kinase polypharmacology or indication expansion strategies.

p38 MAPK inhibition B-cell lymphoma Auto-inflammatory disease

Optimal Procurement and Deployment Contexts for CAS 1021073-04-0 Based on Quantitative Differentiation Evidence


Multi-Kinase Selectivity Profiling Anchor Compound for SAR Matrix Expansion

Procure CAS 1021073-04-0 as the reference standard for a pyridazin-2-ylamino urea SAR matrix because it is the only member of this sub-series with eight curated ChEMBL bioactivity endpoints, providing a multi-target baseline against which newly synthesized analogs—such as the 2-methylphenyl, 3-chloro-4-fluorophenyl, and 2-fluorophenyl pyrrolidinyl variants—can be directly compared in parallel kinase panels [1]. Its established preclinical status (ChEMBL Max Phase: Preclinical) and documented drug-like physicochemical profile (AlogP 2.99, TPSA 103.86 Ų, zero RO5 violations) make it the logical calibration standard for interpreting selectivity shifts driven by terminal aryl modifications [2].

Oral Kinase Inhibitor Lead Optimization Starting Point Favoring Balanced ADME Properties

Use CAS 1021073-04-0 as the starting scaffold for oral bioavailability optimization programs where the target product profile demands balanced permeability and solubility. The compound's 4-fluorophenyl substituent provides an AlogP approximately 0.3–0.5 units lower than the corresponding 3-methoxyphenyl analog, placing it closer to the optimal lipophilicity range (AlogP 1–3) for oral absorption while maintaining a TPSA well below the 140 Ų threshold associated with poor membrane permeability [1]. This property advantage is directly relevant to CNS drug discovery programs where fine-tuning of passive permeability is critical [2].

Dual-Pathway (p38/PKC) Polypharmacology Probe for Inflammatory Oncology Indications

Deploy CAS 1021073-04-0 as a dual-pathway probe in B-cell lymphoma models driven by chronic active BCR signaling and/or p38 MAPK-dependent inflammatory microenvironments. The pyridazin-2-ylamino urea scaffold is explicitly encompassed by patent claims covering both p38-mediated inflammatory diseases and PKCβ-dependent B-cell malignancies, a breadth of pathway coverage not shared by narrower single-kinase chemotypes such as CGP 52411 (EGFR-selective) [1]. This enables a single chemical tool to interrogate two mechanistically linked but kinetically distinct signaling nodes, increasing experimental efficiency and reducing the number of compounds required for pathway epistasis analysis [2].

Computational Chemistry Benchmarking: Docking and Free Energy Perturbation (FEP) Validation Set

Incorporate CAS 1021073-04-0 into computational chemistry validation workflows as a structurally defined, experimentally annotated kinase ligand with eight curated IC50 values. Its well-characterized hinge-binding motif (pyridin-2-ylamino-pyridazine) and flexible ethylenediamine linker challenge docking algorithms to correctly predict binding poses across multiple kinase conformations, while the 4-fluorophenyl terminus serves as an ideal FEP perturbation site for predicting affinity shifts upon substitution to 3-methoxy, 3-chloro-4-fluoro, or 2-methyl analogs—compounds that currently lack sufficient experimental data for independent validation [1]. This creates a high-value 'prediction-measurement' cycle entirely anchored to public domain bioactivity data [2].

Quote Request

Request a Quote for 1-(4-Fluorophenyl)-3-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.